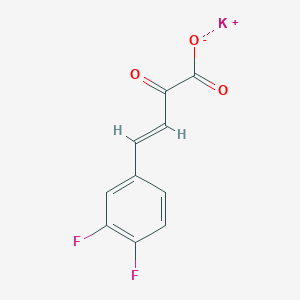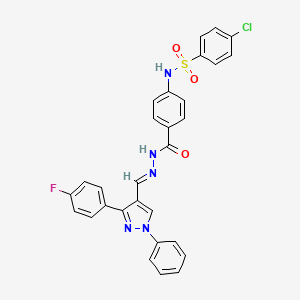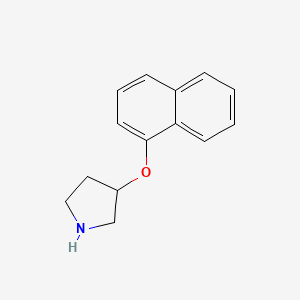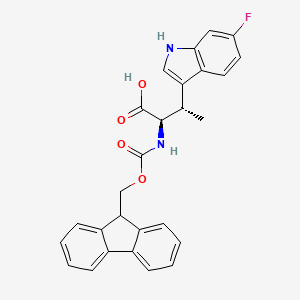
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムは、その独特な性質により、研究および業界において注目を集めている有機ホウ素化合物です。この化合物は、安定性と反応性に優れているため、さまざまな化学反応や用途において貴重な試薬となっています。
準備方法
合成経路と反応条件
4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムは、ホウ酸とフッ化水素酸カリウムの反応によって合成できます。 一般的な反応は、ホウ酸(RB(OH)2)をフッ化水素酸カリウム(K[HF2])を使用してトリフルオロホウ酸塩(K[RBF3])に変換する反応を含みます 。この方法は、その簡便性と効率性により好まれています。
工業生産方法
工業的な設定では、4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムの生産は、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成によって行われます。 プロセスには通常、化合物の安定性を維持するために、不活性雰囲気と制御された温度の使用が含まれます .
化学反応の分析
反応の種類
4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムは、次のを含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、使用される試薬と条件に応じて、さまざまな生成物を形成するように酸化できます。
還元: さまざまな誘導体を生成するように還元できます。
置換: この化合物は、1つ以上の原子が他の原子または基に置き換えられる置換反応に関与できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気下で行われます .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はさまざまなフッ素化誘導体を生成する可能性があり、還元反応はさまざまなアルコールとケトンを生成する可能性があります .
科学研究における用途
4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムは、次のような幅広い科学研究用途を持っています。
科学的研究の応用
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate has a wide range of scientific research applications, including:
作用機序
4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムがその効果を発揮するメカニズムには、化学反応における求核剤として作用する能力が含まれます。 この化合物は、遷移金属触媒を必要とせずに求電子剤と反応するため、有機合成における汎用性の高い試薬となっています 。 その反応に関与する分子標的と経路には、ホウ酸中間体の形成が含まれ、その後、さらなる化学的変換に関与します .
類似化合物の比較
類似化合物
(3,4-ジフルオロフェニル)トリフルオロホウ酸カリウム: 構造と反応性が類似しており、同様の用途で使用されます.
(1S)-2-クロロ-1-(3,4-ジフルオロフェニル)エタノール: 医薬品チカグレロの合成の中間体であり、医薬品合成に使用されます.
独自性
4-(3,4-ジフルオロフェニル)-2-オキソブト-3-エン酸カリウムは、その特定の反応性と安定性により、さまざまな化学反応に最適な試薬となっています。 遷移金属触媒を必要とせずに求核置換反応に関与できるという能力は、他の類似化合物とは異なります .
類似化合物との比較
Similar Compounds
Potassium (3,4-difluorophenyl)trifluoroborate: Similar in structure and reactivity, used in similar applications.
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: An intermediate for the drug ticagrelor, used in pharmaceutical synthesis.
Uniqueness
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is unique due to its specific reactivity and stability, which make it an ideal reagent for various chemical reactions. Its ability to participate in nucleophilic substitution reactions without the need for transition-metal catalysts sets it apart from other similar compounds .
特性
分子式 |
C10H5F2KO3 |
|---|---|
分子量 |
250.24 g/mol |
IUPAC名 |
potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+; |
InChIキー |
VUAWSDOECAIUGF-VEELZWTKSA-M |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+] |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)

![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)



